Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

Description

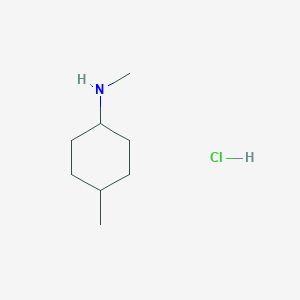

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride (CAS: 25861-06-7) is a secondary amine hydrochloride with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol . The compound features a methyl group attached to the nitrogen atom and a trans-4-methylcyclohexyl substituent, resulting in a stereochemically defined structure. This configuration influences its physicochemical properties, such as solubility, crystallinity, and reactivity. While detailed data on purity, storage conditions, and hazard classifications are unavailable in the provided evidence, the compound is commercially available and utilized in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name |

N,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWKSPPKXWOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229007-16-3 | |

| Record name | N,4-dimethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce trans-4-methylcyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Catalytic Reactions

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is known to enhance the yield and selectivity of desired products in several reactions:

-

Amine Reactions : It can participate in nucleophilic substitution reactions where it reacts with electrophiles, forming new amine derivatives.

-

Isocyanate Formation : The compound can be used in the synthesis of isocyanates through reaction with carbon dioxide under alkaline conditions, a process that typically involves the use of dewatering agents like phosphorous oxychloride or vanadium pentoxide .

Reaction Conditions

The reactions involving this compound typically require controlled conditions:

-

Temperature : Most reactions are conducted at temperatures ranging from room temperature to 60 °C.

-

Solvents : Common solvents used include acetonitrile, ether, and chloroform, which facilitate the dissolution of reactants and improve reaction efficiency.

Reaction Yield Data

The following table summarizes the yields obtained from different synthesis methods involving this compound:

| Synthesis Method | Yield (%) | GC Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| From trans-4-Methylcyclohexyl Formic Acid (Method 1) | 85.2 | 99.8 | 99.7 |

| From trans-4-Methylcyclohexyl Formic Acid (Method 2) | 85.3 | 99.6 | 99.7 |

| From trans-4-Methylcyclohexyl Formic Acid (Method 3) | 85.4 | 99.7 | 99.7 |

| From trans-4-Methylcyclohexyl Formic Acid (Method 4) | 85.1 | 99.7 | 99.1 |

Reaction Mechanisms

The mechanisms by which this compound facilitates reactions include:

-

Nucleophilic Attack : The amine group acts as a nucleophile, attacking electrophilic centers in substrates.

-

Transition State Stabilization : The compound stabilizes the transition state during chemical transformations, reducing the energy barrier for the reaction to occur.

Scientific Research Applications

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride involves its interaction with specific molecular targets. As a spermidine synthase inhibitor, it interferes with the polyamine biosynthesis pathway, leading to altered cellular functions. This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Trans-methyl-(4-methyl-cyclohexyl)-amine HCl | C₈H₁₈ClN | 163.69 | 25861-06-7 | Secondary amine; trans-4-methylcyclohexyl |

| Trans-4-methylcyclohexylamine hydrochloride | C₇H₁₆ClN | 149.66 | 33483-65-7 | Primary amine; trans-4-methylcyclohexyl |

| trans-Ethyl 4-aminocyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 224.70 | 61367-17-7 | Primary amine with ester moiety |

| N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl | C₁₃H₂₂ClNO | 259.77 | sc-279745 | Secondary amine; aromatic methoxyphenyl group |

| trans-4-(Dimethylamino)cyclohexanecarbonyl Cl HCl | C₉H₁₇Cl₂NO | 226.14 | OMXX-281011-01 | Tertiary amine; carbonyl chloride substituent |

Key Observations :

- Primary vs. Secondary Amines : The target compound is a secondary amine , whereas trans-4-methylcyclohexylamine hydrochloride (CAS: 33483-65-7) is a primary amine . This difference impacts basicity, solubility, and hydrogen-bonding capacity .

- The methoxyphenyl group in N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl enhances aromatic interactions, making it suitable for host-guest chemistry studies .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy (IR)

- Primary Amines : Exhibit symmetric (≈3500 cm⁻¹) and asymmetric (≈3390 cm⁻¹) NH₂ stretching modes .

- Secondary Amines : Show a single N-H stretch near 3300 cm⁻¹, with reduced intensity due to weaker hydrogen bonding .

- Trans-methyl-(4-methyl-cyclohexyl)-amine HCl : Expected to display a single N-H stretch, distinguishing it from primary amine analogs .

Solubility and Stability

- Hemihydrochlorides : Some primary amines (e.g., cyclohexylamine) form hemihydrochlorides (B₂·HCl), which exhibit distinct solubility profiles compared to 1:1 hydrochlorides like the target compound .

- Steric Effects : The trans-4-methylcyclohexyl group in the target compound likely reduces water solubility compared to less bulky analogs but enhances lipid solubility, favoring applications in organic synthesis .

Biological Activity

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride, commonly referred to as trans-4-methylcyclohexylamine hydrochloride, is an organic compound notable for its biological activity and application in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN·HCl

- Molecular Weight : 149.66 g/mol

- CAS Number : 33483-65-7

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 149.3 ± 8.0 °C at 760 mmHg

- Flash Point : 26.7 ± 0.0 °C

This compound acts primarily as a catalyst in various chemical reactions, facilitating the formation of specific molecular structures. It interacts with substrates at the molecular level, stabilizing the transition state and lowering the activation energy required for reactions to proceed. This mechanism enhances the yield and selectivity of target compounds in synthetic processes, making it a valuable intermediate in drug development and chemical synthesis .

Antimicrobial Properties

Recent studies have indicated that trans-4-methylcyclohexylamine demonstrates significant antimicrobial activity. For instance, it has been identified as a potential inhibitor of enzymes related to Trypanosoma cruzi, the causative agent of Chagas disease. This suggests its utility in developing therapeutic agents targeting parasitic infections .

Pharmaceutical Applications

Trans-4-methylcyclohexylamine hydrochloride is a key intermediate in synthesizing glimepiride, a medication used to treat type II diabetes. The compound's purity and isomeric composition are critical for ensuring the efficacy and safety of the final drug product . The synthesis process emphasizes obtaining high purity levels (>95%) of the trans isomer while minimizing cis isomer content, which can affect pharmacological outcomes .

Case Studies and Research Findings

- Synthesis and Purification :

- Antitubercular Activity :

- Toxicological Assessments :

Data Table: Summary of Biological Activity and Applications

| Property | Description |

|---|---|

| Biological Activity | Antimicrobial (e.g., T. cruzi inhibitor) |

| Pharmaceutical Use | Intermediate for glimepiride synthesis |

| Purity Requirement | >95% trans isomer content |

| Synthesis Yield | Approximately 44% from crystallization methods |

| Toxicological Concerns | Potential nitrosamine formation |

Q & A

Advanced Research Question

- TGA-DSC : Thermogravimetric analysis (TGA) measures weight loss upon heating, while differential scanning calorimetry (DSC) identifies phase transitions. For example, decomposition onset at ~200°C indicates thermal stability limits .

- Isothermal Calorimetry : Quantifies heat flow during degradation under controlled conditions.

How does stereochemistry influence biological activity in receptor-binding studies?

Advanced Research Question

The trans configuration optimizes spatial alignment with hydrophobic pockets in receptors (e.g., GPCRs). Methodology:

- Molecular Docking : Compare trans vs. cis isomers using software like AutoDock.

- In Vitro Assays : Measure IC50 values for receptor inhibition. Trans isomers often show higher affinity due to reduced steric clashes .

What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

Advanced Research Question

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid.

- Continuous Flow Reactors : Enhance reaction control (temperature, pressure) to minimize racemization.

- In-line FTIR Monitoring : Tracks reaction progress and intermediates .

How can NMR spectroscopy differentiate between cis and trans isomers?

Basic Research Question

- 1H-NMR : Axial vs. equatorial proton environments in the cyclohexane ring produce distinct coupling constants (J values). Trans isomers exhibit larger J (axial-equatorial, ~10–12 Hz) compared to cis.

- 13C-NMR : Chemical shifts of the methyl group adjacent to the amine vary due to ring conformation .

What are common pitfalls in crystallographic data interpretation for this compound?

Advanced Research Question

- Twinned Crystals : Use SHELXD for structure solution and check for overlapping reflections.

- Disorder in the Cyclohexane Ring : Apply restraints (SHELXL) to model ring puckering accurately.

- Hydrogen Bonding Networks : Overinterpretation of weak interactions can lead to incorrect space group assignments .

How do solvent polarity and counterion selection affect crystallization efficiency?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.